3,5-Dimethyl-2-nitropyridine

Description

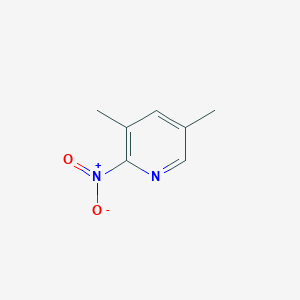

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-6(2)7(8-4-5)9(10)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLLRPYTPHITGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346881 | |

| Record name | 3,5-Dimethyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-41-7 | |

| Record name | 3,5-Dimethyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

3,5-Dimethyl-2-nitropyridine is utilized in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.

Medicine: It is explored for its potential pharmacological properties and as a precursor for drug development.

Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-dimethyl-2-nitropyridine exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds are selected for comparison based on shared structural motifs (pyridine core, nitro/methyl substituents) or functional similarities:

Key Differences in Properties and Reactivity

- Electron Effects : The nitro group in this compound increases electrophilicity at the pyridine ring compared to 3,5-dimethylpyridine, enhancing reactivity in nucleophilic substitution reactions .

- Pharmacological Activity : Unlike Nifedipine, which uses a 1,4-dihydropyridine core for calcium channel blocking, this compound lacks the reduced pyridine ring and ester groups critical for this activity .

- Thermal Stability: 2-Amino-3,5-dinitropyridine (mp 192°C) shows higher stability than this compound, likely due to stronger intermolecular hydrogen bonding from amino and nitro groups .

- Solubility : Nifedipine’s ester groups improve solubility in lipid membranes, whereas this compound’s hydrophobic methyl groups limit aqueous solubility .

Biological Activity

3,5-Dimethyl-2-nitropyridine is a compound of increasing interest due to its potential biological activities. This article summarizes the synthesis, biological properties, and relevant research findings associated with this nitropyridine derivative.

Chemical Structure and Synthesis

This compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a nitro group at the 2 position of the pyridine ring. The synthesis typically involves nitration of 3,5-dimethylpyridine under controlled conditions to achieve selective introduction of the nitro group.

Antimicrobial Properties

Recent studies have indicated that nitropyridine derivatives exhibit significant antimicrobial activity. For instance, this compound has shown efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| P. aeruginosa | 12 | 64 |

Cytotoxicity

Cytotoxic effects have been observed in several cancer cell lines. For example, studies utilizing MTT assays demonstrated that this compound can induce apoptosis in human cancer cells by activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Caspase-3 activation |

| MCF-7 | 30 | ROS generation |

| A549 | 20 | Cell cycle arrest |

Case Studies

- Antibacterial Activity : A study published in MDPI evaluated the antibacterial properties of various nitropyridine derivatives, including this compound. The compound exhibited a notable inhibition effect on Gram-positive bacteria, suggesting its potential use as an antibiotic agent .

- Anticancer Research : In a study focusing on the cytotoxic effects of nitropyridines on cancer cells, researchers found that treatment with this compound led to significant cell death in breast and lung cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.

- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, causing leakage and cell death.

Q & A

Q. Why might experimental melting points deviate from computational predictions?

- Methodology :

- Polymorphism Screening : Perform DSC/TGA to detect multiple crystalline forms.

- Lattice Energy Calculations : Use PIXEL or DFT-D3 to model crystal packing. Discrepancies often arise from solvent inclusion or kinetic vs. thermodynamic product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.